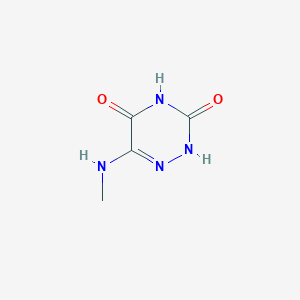

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Description

Properties

IUPAC Name |

6-(methylamino)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-5-2-3(9)6-4(10)8-7-2/h1H3,(H,5,7)(H2,6,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMABXFRTXZZBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction is carried out in an alkaline medium to facilitate the substitution of chlorine atoms with the methylamino group. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of triazine derivatives with reduced functional groups.

Substitution: Formation of various substituted triazine compounds.

Scientific Research Applications

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Key Observations :

- Conformational Flexibility: The 1,2,4-triazine ring adopts a twisted conformation in solution, which may influence binding to biological targets such as GABA receptors or D-amino acid oxidase .

Anticancer Activity :

- 6-Azauracil: Demonstrates antitumor effects in murine models by inhibiting orotidine monophosphate decarboxylase, disrupting pyrimidine biosynthesis .

Anticonvulsant Activity :

- 6-(2-Aminophenyl)-1,2,4-triazine-3,5-dione: Exhibits ED₅₀ values of 18 mg/kg in maximal electroshock seizure (MES) tests, comparable to phenytoin .

- Target Compound: The methylamino group may reduce ionization at physiological pH, enhancing CNS bioavailability compared to polar analogs like 6-azauracil .

Antimicrobial Activity :

- 6-Amino Derivatives: Show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

- Target Compound : Increased lipophilicity could improve penetration into bacterial cell walls, though this remains speculative without direct data.

Research Findings and Mechanistic Insights

- Photochemical Reactivity : The 1,2,4-triazine-3,5-dione core undergoes [2+2] cycloaddition with alkenes under UV light, forming azetidine-fused derivatives. This reactivity is critical for designing photoactivated prodrugs .

Biological Activity

6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H10N4O2

- Molecular Weight : 170.17 g/mol

- CAS Number : 136738-23-3

Antimicrobial Properties

Research indicates that compounds containing the triazine ring exhibit significant antimicrobial activities. Specifically, 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been evaluated for its antibacterial and antifungal effects. In a study comparing various triazine derivatives, this compound demonstrated potent activity against several strains of bacteria and fungi, outperforming some conventional antibiotics in efficacy .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer potential of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has been a focal point of research. Preliminary findings indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound appears to interfere with cell cycle regulation and promote caspase-dependent apoptosis in cancer cell lines.

- Case Studies : In one study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

The biological activity of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammation.

- Cell Cycle Modulation : It alters the expression of proteins regulating the cell cycle.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress in cancer cells leading to apoptosis.

Future Directions

Further research is warranted to fully elucidate the pharmacokinetics and long-term effects of 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione. Potential studies could include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

- Clinical Trials : To evaluate its effectiveness in human subjects for various diseases.

Q & A

Basic: What are the established synthetic routes for 6-(Methylamino)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how do reaction conditions influence yields?

Methodological Answer:

The synthesis of triazine derivatives often involves cyclocondensation or aminomethylation strategies. For example, cyclocondensation of N-alkyl(aryl)imidamides with carbonyl compounds (e.g., benzaldehyde or ethyl methyl ketone) in the presence of p-toluenesulfonic acid under reflux in 1,4-dioxane has been reported for analogous triazines . Reaction conditions such as solvent choice (polar vs. non-polar), temperature (reflux vs. room temperature), and catalyst loading significantly impact yields. For instance, elevated temperatures and acid catalysts promote cyclization but may increase side-product formation. Optimization requires systematic variation of parameters (e.g., time, stoichiometry) and characterization via TLC or HPLC to monitor reaction progress .

Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms for triazine derivatives?

Methodological Answer:

Discrepancies in proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed using density functional theory (DFT) to calculate activation energies and transition states. For example, conflicting studies on triazine cyclization pathways could be resolved by comparing computed energy barriers for intermediate formations. Molecular dynamics simulations may further elucidate solvent effects or catalyst roles. Experimental validation through kinetic isotope effects (KIEs) or trapping of intermediates (e.g., using TEMPO for radical detection) should accompany computational work to ensure mechanistic accuracy .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR identify methylamino and carbonyl groups, with shifts typically observed at δ 2.8–3.2 ppm (N–CH) and δ 160–170 ppm (C=O), respectively .

- Elemental Analysis : Confirms empirical formula (e.g., CHNO).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]).

- XRD : Resolves crystal structure and hydrogen-bonding patterns, critical for confirming tautomeric forms .

Advanced: How can researchers address inconsistencies in biological activity data across studies involving triazine analogs?

Methodological Answer:

Contradictions in bioactivity (e.g., antileukemic vs. inactive results) may stem from variations in:

- Structural Modifications : Substituent effects (e.g., electron-withdrawing groups at position 6) can alter binding affinity. Comparative 3D-QSAR modeling of analogs with divergent activities identifies pharmacophoric features .

- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) must be standardized. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity assays) improve reproducibility .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific safety data for this compound is limited, analogous triazines (e.g., 2,4-diamino-6-phenyl-1,3,5-triazine) require:

- PPE : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : In airtight containers under inert gas (N or Ar) to prevent degradation .

Advanced: What strategies optimize the scalability of triazine synthesis while minimizing byproducts?

Methodological Answer:

Scalable synthesis requires:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-alkylation).

- Membrane Technologies : Nanofiltration or reverse osmosis isolates intermediates, enhancing purity before cyclization .

- DoE (Design of Experiments) : Multi-factor optimization (e.g., Taguchi methods) identifies critical parameters (pH, temperature) for yield maximization .

Basic: How does the compound’s tautomerism influence its reactivity in aqueous vs. non-polar solvents?

Methodological Answer:

Triazine-3,5-dione exists in keto-enol tautomeric forms. In polar solvents (e.g., water), the keto form dominates, enhancing electrophilicity at carbonyl groups. In non-polar solvents (e.g., toluene), enol tautomers may participate in hydrogen-bonding networks, altering reactivity in nucleophilic substitutions. Solvent-dependent H NMR studies (e.g., DO vs. CDCl) and IR spectroscopy (C=O vs. O–H stretches) can quantify tautomeric ratios .

Advanced: How can AI-driven simulations predict novel derivatives with enhanced pharmacological profiles?

Methodological Answer:

Generative AI models (e.g., variational autoencoders) trained on triazine databases propose novel analogs by modifying substituents. COMSOL Multiphysics integration enables reaction pathway simulations, predicting stability and synthetic feasibility. For example, AI-guided virtual screening against kinase targets (e.g., BCR-ABL1) prioritizes candidates for synthesis, reducing experimental trial-and-error .

Basic: What are the challenges in purifying this compound via recrystallization or chromatography?

Methodological Answer:

Challenges include:

- Solubility : Limited solubility in common solvents (e.g., ethanol, acetone) necessitates mixed-solvent systems (e.g., HO:MeOH).

- Column Chromatography : Silica gel interactions may degrade polar triazines; reverse-phase C18 columns with acetonitrile/water gradients are preferred .

Advanced: How can isotopic labeling (e.g., 15^{15}15N) elucidate metabolic pathways in pharmacokinetic studies?

Methodological Answer:

Synthesize N-labeled analogs via guanidine-N precursors. Track metabolites using LC-MS/MS to identify hydrolysis products (e.g., urea derivatives) or cytochrome P450-mediated oxidation. Comparative studies in vitro (hepatocyte incubations) and in vivo (rodent models) quantify bioactivation pathways and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.